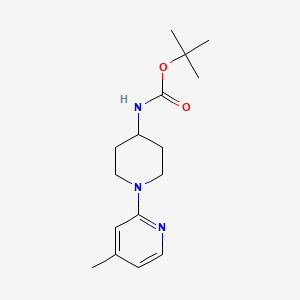

tert-Butyl (1-(4-methylpyridin-2-yl)piperidin-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[1-(4-methylpyridin-2-yl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-12-5-8-17-14(11-12)19-9-6-13(7-10-19)18-15(20)21-16(2,3)4/h5,8,11,13H,6-7,9-10H2,1-4H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVWEENFADHMJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N2CCC(CC2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671496 | |

| Record name | tert-Butyl [1-(4-methylpyridin-2-yl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939986-27-3 | |

| Record name | tert-Butyl [1-(4-methylpyridin-2-yl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Coupling of Piperidine with 4-Methylpyridin-2-yl Moiety

- The attachment of the 4-methylpyridin-2-yl group to the piperidine nitrogen is commonly achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

- For example, palladium-catalyzed coupling of a piperidine derivative with a halogenated methylpyridine under mild conditions (e.g., PdCl2(PPh3)2, CuI catalysts) in solvents like dichloromethane or DMF is effective.

- Reaction temperatures typically range from room temperature to 100 °C depending on the substrate reactivity.

Introduction of the tert-Butyl Carbamate Protecting Group

- The Boc group is introduced to protect the piperidine nitrogen, usually by treating the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or Hunig’s base.

- This step is often performed in dichloromethane at 0 °C to room temperature.

- The Boc protection stabilizes the amine during subsequent synthetic steps and facilitates purification.

Functional Group Modifications on Piperidine Ring

- Hydroxylation, sulfonylation, or other substitutions at the 4-position of piperidine can be introduced via nucleophilic substitution or electrophilic aromatic substitution reactions.

- For example, tert-butyl 4-hydroxy-4-((6-methoxypyridin-2-yl)ethynyl)piperidine-1-carboxylate was synthesized by coupling an ethynylpyridine with a Boc-protected piperidine derivative using Pd-catalyzed Sonogashira coupling.

Representative Synthetic Procedure

Detailed Research Findings and Examples

Pd-Catalyzed Coupling: The use of PdCl2(PPh3)2 and CuI catalysts enables efficient coupling of Boc-protected piperidine with various substituted pyridines, including methyl-substituted pyridines, under mild conditions with yields around 58% reported for similar compounds.

Sulfonylation and Deprotection: In related synthetic routes, tert-butyl piperidin-4-ylcarbamate derivatives undergo sulfonylation with methanesulfonyl chloride in dichloromethane at 0 °C to room temperature, followed by deprotection with trifluoroacetic acid to afford the free amine or TFA salts.

Coupling with Activated Esters: The acid derivatives of pyridine-containing intermediates are converted to acyl chlorides using thionyl chloride and reacted with tert-butyl piperidin-4-ylcarbamate to form amide bonds in nearly quantitative yields, demonstrating the versatility of the Boc-protected piperidine in coupling reactions.

Nucleophilic Substitution: The tert-butyl 4-(methylsulfonyl)oxy piperidine-1-carboxylate intermediate can be subjected to nucleophilic aromatic substitution with heterocycles such as benzimidazole under basic conditions to afford substituted piperidine derivatives, though yields may vary.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Pd-Catalyzed Coupling | PdCl2(PPh3)2, CuI, base, halogenated 4-methylpyridine | 80–100 °C, DMF or DCM | Efficient C-N bond formation, good functional group tolerance | Requires expensive catalysts, sensitive to moisture |

| Boc Protection | Di-tert-butyl dicarbonate, base (TEA/Hunig's base) | 0 °C to RT, DCM | High yield, protects amine for further steps | Additional step, requires deprotection later |

| Sulfonylation & Deprotection | Methanesulfonyl chloride, TFA | 0 °C to RT, DCM | Enables further functionalization, easy deprotection | Possible side reactions, requires careful control |

| Nucleophilic Aromatic Substitution | Benzimidazole, K2CO3, DMF | 100 °C | Introduces heterocyclic substituents | Sometimes low yields, harsh conditions |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(4-methylpyridin-2-yl)piperidin-4-yl)carbamate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Palladium-catalyzed cross-coupling reactions are common, with reagents like aryl halides and bases such as cesium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted products .

Scientific Research Applications

tert-Butyl (1-(4-methylpyridin-2-yl)piperidin-4-yl)carbamate is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry and organic synthesis . Its molecular formula is C16H25N3O2 .

Scientific Research Applications

- Medicinal Chemistry:

- The compound contains piperidine and pyridine moieties, which are associated with various therapeutic effects.

- It can be used in pharmacological applications due to its significant biological activity.

- Tert-butyl carbamate derivatives are used in palladium-catalyzed cross-coupling reactions, which allows for the formation of new compounds.

- Organic Synthesis:

- The compound is used as a building block in the synthesis of more complex molecules.

- It contains a Boc (tert-butoxycarbonyl) protecting group, which is used to protect amino groups during chemical reactions.

Structural Features and Biological Activity of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Methylpyridin-2-yl)piperidine | Contains a pyridine instead of pyrimidine | Antidepressant |

| N-Boc-piperidine | Similar piperidine structure with a Boc protecting group | Used in organic synthesis |

| 4-(Dimethylamino)pyridine | Contains a dimethylamino group | Catalytic applications |

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-methylpyridin-2-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Key Properties :

- High lipophilicity due to the 4-methylpyridine substituent.

- Stability under standard storage conditions, typical of Boc-protected amines.

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Effects

The table below compares the target compound with key analogs, focusing on substituent variations and their physicochemical impacts:

Physicochemical and Functional Differences

Lipophilicity: The target compound’s 4-methylpyridine and piperidine moieties enhance lipophilicity (LogP ~2.5), favoring membrane permeability. The 4-cyano analog’s polarity (LogP ~1.8) may limit bioavailability in hydrophobic environments .

Stability: Boc-protected derivatives (e.g., target compound) exhibit stability under acidic conditions but cleave readily with trifluoroacetic acid (TFA) . Chloronicotinoyl derivatives (e.g., ) may show higher reactivity due to the labile chlorine atom.

Cyano and chloro substituents (e.g., ) are often utilized in prodrugs or covalent inhibitors.

Research Findings and Implications

Analytical Characterization

Challenges in Optimization

- Steric Hindrance : The piperidine ring in the target compound may complicate reactions requiring nucleophilic attack at the carbamate site.

- Solubility : While the 4-methyl group improves lipophilicity, it may necessitate formulation additives (e.g., cyclodextrins) for aqueous delivery.

Biological Activity

Tert-Butyl (1-(4-methylpyridin-2-yl)piperidin-4-yl)carbamate, a compound with significant potential in pharmacology, has garnered attention for its biological activity. This article delves into its various biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 276.37 g/mol

- CAS Number : 1352488-15-3

The compound features a tert-butyl group attached to a piperidine ring, which is further substituted with a 4-methylpyridine moiety. This unique structure contributes to its biological activity.

Tert-butyl carbamates have been studied for their ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:

- Inhibition of Acetylcholinesterase (AChE) : Compounds similar to tert-butyl carbamates have shown efficacy in inhibiting AChE, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

- Anti-inflammatory Effects : Research indicates that these compounds may reduce inflammatory markers such as TNF-α and IL-6, suggesting a potential role in managing neuroinflammation .

- Antimicrobial Activity : Preliminary studies have reported that related compounds exhibit antibacterial properties against both Gram-positive bacteria and drug-resistant strains, highlighting their potential as therapeutic agents in infectious diseases .

In Vitro Studies

A study assessing the protective effects of similar compounds on astrocytes exposed to amyloid-beta (Aβ) peptides demonstrated significant improvements in cell viability when treated with tert-butyl derivatives. Specifically, one compound showed approximately 63% cell viability compared to controls exposed solely to Aβ .

In Vivo Studies

In animal models, certain derivatives exhibited moderate protective effects against scopolamine-induced cognitive deficits, although results varied based on bioavailability in the brain . These findings underscore the importance of optimizing formulations for effective delivery.

Comparative Biological Activity Table

| Compound Name | AChE Inhibition IC | Anti-inflammatory Activity | Antibacterial Activity |

|---|---|---|---|

| This compound | TBD | Moderate | Yes |

| M4 Compound | 15.4 nM | Significant | Yes |

| Related Carbamate Derivative | TBD | Low | Yes |

Note: TBD = To Be Determined

Q & A

Q. What are the standard synthetic routes for tert-butyl (1-(4-methylpyridin-2-yl)piperidin-4-yl)carbamate, and how are key intermediates characterized?

The compound is typically synthesized via multi-step protocols involving palladium-catalyzed cross-coupling and carbamate protection/deprotection. For example:

- Step 1 : Buchwald-Hartwig amination between a piperidine precursor and a halogenated pyridine derivative using Pd₂(dba)₃ and BINAP as ligands, yielding intermediates with >70% efficiency .

- Step 2 : Protection of the piperidine amine with tert-butyl carbamate (Boc) under alkaline conditions.

Characterization relies on NMR (¹H/¹³C) for structural confirmation and mass spectrometry (MS) for molecular weight validation. For instance, intermediates in similar syntheses show [M+H]⁺ peaks at m/z 542 and 512 in ESI+ mode .

Q. Which spectroscopic techniques are critical for verifying the purity and structure of this compound?

Q. What safety precautions are essential when handling this compound in the lab?

- PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential respiratory irritancy (similar carbamates show acute toxicity; LD₅₀ > 2000 mg/kg in rats) .

- First Aid : Immediate rinsing for skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

- Catalyst Tuning : Pd₂(dba)₃ with BINAP enhances coupling efficiency by reducing side reactions (e.g., aryl halide homocoupling) .

- Solvent Selection : Toluene or dioxane improves solubility of aromatic intermediates .

- Temperature Control : Reactions at 100°C under N₂ minimize decomposition .

- Purification : Flash chromatography (silica gel, EtOAc/hexane) or recrystallization improves purity (>98%) .

Q. How can stereochemical outcomes be controlled during piperidine functionalization?

- Chiral Resolution : Use chiral auxiliaries or enantioselective catalysts (e.g., (R)-BINAP) for asymmetric synthesis .

- Chromatographic Separation : Diastereomers (e.g., cis vs. trans isomers) are separable via reverse-phase HPLC .

- Crystallography : Single-crystal X-ray diffraction (SHELX programs) confirms absolute configuration .

Q. What methodologies resolve contradictions between analytical data (e.g., HPLC vs. NMR purity)?

Q. How does the tert-butyl carbamate group influence the compound’s reactivity in downstream modifications?

Q. What are the implications of substituting the 4-methylpyridin-2-yl group with other heteroaromatic rings?

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, NO₂) on pyridine alter nucleophilicity and binding affinity in enzyme assays .

- Biological Activity : Analogues with 2-aminopyrimidine show enhanced kinase inhibition (IC₅₀ < 100 nM) compared to methylpyridine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.